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molecular formula C8H8N2 B1266821 3-Amino-2-methylbenzonitrile CAS No. 69022-35-1

3-Amino-2-methylbenzonitrile

Cat. No. B1266821
M. Wt: 132.16 g/mol
InChI Key: BSMSSOYMWIEQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981758

Procedure details

283 g (2.0 mol) of 3-chloro-2-methylaniline are dissolved in 250 ml of N-methylpyrrolidone and admixed with 200 g (2.23 mol) of CuCN. The reaction mixture is subsequently stirred under N2 and at 225° C. for six hours. After cooling to 100° C., the reaction mixture is poured into 2.5 l of 25 percent ammonia solution and stirred at 25° C. for one hour. During this time, the atmospheric oxygen oxidizes the Cu(I) nitrile complex of the product to a water-soluble Cu(II) salt, which is evident by the formation of the intensively blue tetramine complex. Some of the CuCl remains undissolved as a white solid and can be easily removed by filtration with suction. The filtrate is extracted with approximately 2 l of methyl tert-butyl ether and then washed with ammonia water and finally three times with water. The organic phase is dried over sodium sulfate and concentrated, affording 255 g (89% yield of crude product) of a dark oil which can be purified by recrystallization from cyclohexane/toluene (5:1).
Quantity
283 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:10]([Cu])#[N:11].N.O=O>CN1CCCC1=O.Cl[Cu].O>[NH2:5][C:4]1[C:3]([CH3:9])=[C:2]([CH:8]=[CH:7][CH:6]=1)[C:10]#[N:11]

Inputs

Step One
Name
Quantity
283 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
CuCN
Quantity
200 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred under N2 and at 225° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 100° C.
STIRRING
Type
STIRRING
Details
stirred at 25° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
can be easily removed by filtration with suction
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with approximately 2 l of methyl tert-butyl ether
WASH
Type
WASH
Details
washed with ammonia water and finally three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=C(C#N)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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